2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol
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Overview
Description
2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused, rigid, and planar structure, which contains both pyrazole and pyrimidine rings. It has gained significant attention in medicinal chemistry and material science due to its unique photophysical properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds via an addition-elimination mechanism, where the NH2 group of aminopyrazole reacts with the carbonyl group of the aldehyde or ketone . The reaction conditions can be optimized to control the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, activated manganese (IV) oxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, Grignard reagents
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives of this compound .
Scientific Research Applications
2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity . Additionally, it can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its CDK2 inhibitory activity and anticancer potential.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar structural features, also studied for its enzyme inhibitory and anticancer properties.
Uniqueness
2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol stands out due to its specific substitution pattern, which imparts unique photophysical properties and enhances its potential as a fluorescent probe and material for optical applications . Its ability to undergo diverse chemical reactions and form a variety of derivatives further adds to its versatility and utility in scientific research and industrial applications .
Properties
IUPAC Name |
2,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-3-7-9-8(12)4-6(2)11(7)10-5/h3-4H,1-2H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRALYJEXVMXMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=CC(=NN12)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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